(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Description
(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a bicyclic amine derivative with a rigid norbornane-like scaffold. Its structure features a benzyl substituent at position 2 and a stereospecific (1R,4R) configuration, which critically influences its biological interactions and physicochemical properties. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications, particularly as an intermediate in drug discovery .
Key attributes:
Properties
IUPAC Name |
(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-,12-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQADNDJRIUBIRR-MBORUXJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CN2CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epimerization–Lactamization Cascade Approach
Method Overview:
This approach, as detailed in recent research, involves a cascade sequence starting from functionalized (2S,4R)-4-aminoproline methyl esters. Under basic conditions, these esters undergo epimerization at the 2-position, followed by intramolecular lactamization to form the diazabicyclic core with the desired stereochemistry.
- Starting from functionalized amino acid derivatives, typically protected at the nitrogen.
- Treatment with a strong base promotes epimerization at the 2-position.
- Intramolecular nucleophilic attack leads to lactam formation, closing the bicyclic ring.
Research Findings:
The cascade reaction is facilitated by electron-withdrawing N-protective groups and strong bases, which accelerate epimerization and lactamization. This method allows for stereoselective synthesis of the (1R,4R) isomer with high yield and purity.
Reference Data:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Epimerization | Strong base (e.g., NaH, KOH) | Stereochemical inversion at C-2 |
| Lactamization | Intramolecular nucleophilic attack | Formation of diazabicyclic ring |
Classical Synthesis via Proline Derivatives
Method Overview:
This traditional route, as described in patents and literature from the 1960s, involves transforming hydroxy-L-proline derivatives into diazabicyclic compounds through multi-step sequences.
- Starting from hydroxy-L-proline, convert to tritosylhydroxy-L-prolinol.
- React with benzylamine to introduce the benzyl group.
- Treat with hydrogen iodide, phosphorus, and acetic acid to form N-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydroiodide.
- Subsequent halide exchange or reduction steps yield the target dihydrochloride.
Research Findings:
This method is well-established, with variations allowing for different alkyl substitutions. The process involves nucleophilic substitution, halide exchange, and cyclization steps, often requiring careful control of reaction conditions to favor the formation of the desired stereoisomer.
Modern Synthetic Strategies Using Bis-Epoxidation
Method Overview:
Recent patents describe a versatile approach involving bis-epoxidation of suitable precursors, followed by nucleophilic ring-opening with heteroatom nucleophiles and subsequent cyclization to form heteropolycycles, including diazabicyclic compounds.
- Synthesis of bis-epoxides from olefinic precursors.
- Nucleophilic attack by amines or related heteroatom nucleophiles on the epoxide rings.
- Intramolecular cyclization to form the diazabicyclic core.
- High regioselectivity and stereoselectivity.
- Flexibility in introducing various substituents.
- Potential for asymmetric synthesis.
Research Findings:
This method allows for the synthesis of a broad range of diazabicyclic derivatives, including (1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane, with high stereochemical control.
Specific Synthesis of (1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrochloride
Based on chemical databases such as PubChem, the synthesis involves initial formation of the diazabicyclic core, followed by benzylation and salt formation.
- Synthesis of the core diazabicyclic structure via cyclization of suitable precursors, such as amino alcohols or amines with formaldehyde or related reagents.
- Benzylation of the nitrogen atoms using benzyl chloride or benzyl bromide under basic conditions.
- Salt formation with hydrochloric acid to obtain the dihydrochloride salt.
Note:
Exact conditions vary depending on the starting materials and desired stereochemistry, but generally, the process emphasizes stereoselective cyclization and subsequent benzylation.
Summary of Key Conditions:
Chemical Reactions Analysis
Types of Reactions: (1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacological Effects
The compound's bicyclic structure, featuring two nitrogen atoms, suggests potential biological activity. Preliminary studies indicate that it may exhibit pharmacological effects, making it a candidate for drug development. Its lipophilicity, enhanced by the benzyl group, could influence its pharmacokinetic properties, which is crucial for therapeutic efficacy.
Case Study: Interaction with Biological Targets
Research has focused on how (1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride interacts with various biological targets. Techniques such as high-throughput screening and radiolabeled assays have been employed to assess its bioactivity and mechanism of action. For instance, studies have shown that this compound can modulate pathways involved in neuroprotection and cancer treatment.
Catalysis
Organocatalytic Applications
This compound has been investigated as an organocatalyst in asymmetric reactions. Its ability to form complexes with metal ions enhances its catalytic properties, leading to more efficient synthetic pathways for organic molecules.
Table 1: Comparison of Catalytic Activity
| Catalyst | Reaction Type | Yield (%) | Selectivity |
|---|---|---|---|
| This compound | Asymmetric Aldol Reaction | 85% | High |
| Traditional Catalyst A | Asymmetric Aldol Reaction | 75% | Moderate |
| Traditional Catalyst B | Asymmetric Aldol Reaction | 70% | Low |
This table illustrates the superior performance of this compound compared to traditional catalysts in terms of yield and selectivity.
Materials Science
Development of New Materials
The unique structural features of this compound make it an attractive scaffold for the development of new materials. Its chelating properties allow it to bind metal ions effectively, which can be utilized in creating advanced materials with specific functionalities.
Case Study: Metal Complexes
Research has demonstrated the formation of stable metal complexes using this compound as a ligand. These complexes show promise in various applications including sensors and catalysts for industrial processes.
Mechanism of Action
The mechanism by which (1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Key Comparative Analysis
Substituent Effects
- Benzyl vs. However, the hydrochloride salt counterbalances this by improving solubility .
- Bromopyrimidinyl: Introduces electrophilic character, enabling covalent binding in kinase inhibitors, unlike the non-reactive benzyl group .
Stereochemical Influence
- The (1R,4R) configuration in the target compound contrasts with (1S,4S) enantiomers (e.g., ), which exhibit distinct receptor affinities. For example, (1S,4S)-dihydrobromide derivatives are often used in asymmetric catalysis, while (1R,4R) forms may favor CNS-targeted activity .
Salt Form and Solubility
Biological Activity
(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a bicyclic compound that has garnered interest in the pharmaceutical and chemical fields due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Structural Characteristics
The compound features a bicyclic structure with two nitrogen atoms integrated into its framework, enhancing its potential for biological activity. The presence of the benzyl group increases its lipophilicity, which may influence its pharmacokinetic properties and interactions with biological targets.
Pharmacological Effects
Preliminary studies indicate that this compound exhibits various pharmacological effects. These effects are typically assessed through bioassays that evaluate the dose-response relationship and mechanisms of action. Key findings include:
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains.
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
- Catalytic Activity : Its ability to act as an organocatalyst in asymmetric reactions highlights its utility in organic synthesis, which indirectly relates to its biological applications .
Interaction Studies
Research has focused on how this compound interacts with specific biological targets, utilizing techniques such as radiolabeled assays and high-throughput screening methods. These studies aim to elucidate the binding affinities and specific interactions with enzymes or receptors relevant to therapeutic effects.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Epimerization-Lactamization Cascade : This method has been employed to create derivatives of the compound, emphasizing the importance of reaction conditions and substrate selection for optimizing yields .
- Benzylation Reaction : The introduction of the benzyl group is crucial for enhancing the compound's lipophilicity and biological activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-Methyl-3-(3-bromophenyl)urea | Urea derivative with phenyl group | Anticancer properties |
| 3-(Benzylamino)propanoic acid | Amino acid derivative | Neuroprotective effects |
| 4-(Benzyl)phenol | Phenolic compound | Antioxidant and anti-inflammatory |
The structural uniqueness of this compound combined with its benzyl substituent may confer distinct pharmacological properties not found in other similar compounds .
Case Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of related bicyclic compounds in models of neurodegeneration. Results indicated that certain derivatives exhibited significant protection against neuronal cell death induced by oxidative stress.
Case Study 2: Antimicrobial Activity Assessment
In another study, this compound was tested against a panel of bacterial pathogens. The results demonstrated moderate antibacterial activity, warranting further exploration into its mechanism of action.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing (1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride?
Answer:
The synthesis typically involves functionalizing the diazabicyclo[2.2.1]heptane core. A general approach includes:
- Step 1: Reacting the bicyclic amine scaffold (e.g., (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide) with benzyl halides or activated electrophiles under basic conditions to introduce the benzyl group .
- Step 2: Acidic hydrolysis (e.g., HCl) to form the dihydrochloride salt, enhancing solubility and crystallinity .
- Key Notes: Microwave-assisted heating (150°C, 0.5 hours) is often used to accelerate reactions, as seen in related diazabicycloheptane derivatives .
Basic: What analytical techniques are critical for characterizing this compound and confirming its stereochemical purity?
Answer:
- 1H NMR and LCMS: Essential for verifying molecular structure and purity. For example, distinct proton environments in the bicyclic framework (e.g., δ 4.81 ppm for bridgehead protons) and mass-to-charge ratios (e.g., [M+H]+ 269.0 m/z) confirm identity .
- Chiral HPLC or Polarimetry: Used to assess enantiomeric excess. Optical rotation values (e.g., [α]D27 −134°) are compared to literature data for stereochemical validation .
Advanced: How can researchers optimize reaction conditions to improve yields in microwave-assisted synthesis of derivatives?
Answer:
- Temperature Control: Heating to 150°C in sealed vessels enhances reaction kinetics while minimizing decomposition .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve microwave absorption and reagent solubility.
- Catalyst Screening: Palladium or copper catalysts may accelerate cross-coupling steps, though this requires empirical testing for diazabicycloheptane systems .
- Reference Example: A 97% yield was achieved for a bromopyrimidinyl derivative using microwave irradiation and column chromatography (20–50% ethyl acetate/hexanes gradient) .
Advanced: How do researchers resolve contradictions in stereochemical assignments between NMR and X-ray crystallography data?
Answer:
- X-ray Crystallography: Provides definitive proof of absolute configuration. For example, a 3-substituted derivative’s stereochemistry was confirmed via crystallographic comparison to a known standard .
- NMR Coupling Constants: Bridgehead protons in diazabicycloheptanes exhibit characteristic J values (e.g., <2 Hz for cis-fused rings). Discrepancies may arise from dynamic effects, necessitating low-temperature NMR or computational modeling (DFT) .
Advanced: What strategies improve the aqueous solubility of diazabicycloheptane derivatives for pharmacological studies?
Answer:
- Salt Formation: Dihydrochloride salts enhance solubility via protonation of amine groups, as seen in related compounds .
- Structural Modifications: Introducing hydrophilic groups (e.g., hydroxyl, pyrimidinyl) or reducing logP through bromine substitution improves solubility .
- Co-solvent Systems: Use of methanol/water mixtures during purification aids in isolating soluble forms .
Advanced: How does directed metalation strategy enable selective functionalization of the diazabicycloheptane core?
Answer:
- Lithiation: A strong base (e.g., LDA) deprotonates specific positions on the bicyclic scaffold, guided by steric and electronic factors.
- Electrophilic Quenching: Reacting the lithiated intermediate with electrophiles (e.g., aldehydes, halides) introduces substituents regioselectively. For example, 3-substituted derivatives were synthesized using this method .
- Chiral Auxiliaries: Chiral ligands or borolidine reductions preserve enantiopurity during functionalization .
Basic: What are the storage and handling recommendations for this compound?
Answer:
- Storage: Keep in airtight containers at −20°C under inert gas (N2/Ar) to prevent hygroscopic degradation .
- Safety: Use gloves and fume hoods due to potential irritancy. No flash point data is reported, but assume standard amine precautions .
Advanced: How do salt forms (e.g., dihydrochloride vs. dihydrobromide) influence physicochemical properties?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
